1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Overview
Description
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a benzimidazole core with a triazine ring, further substituted with benzyl and pyridin-2-ylmethyl groups. Its intricate structure endows it with a range of chemical and biological properties, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step reactions. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This approach uses the reaction of o-phenylenediamine with carboxylic acids.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Amino nitrile synthesis: This involves the reaction of amino nitriles with various reagents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core but differ in their substituents and overall structure.
Triazine derivatives: These compounds have a triazine ring but may lack the benzimidazole core or have different substituents.
Benzimidazole derivatives: These compounds have a benzimidazole core but may lack the triazine ring or have different substituents.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-8-18(9-3-1)14-26-16-25(15-19-10-6-7-13-23-19)17-27-21-12-5-4-11-20(21)24-22(26)27/h1-13H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMMTCRACNQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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